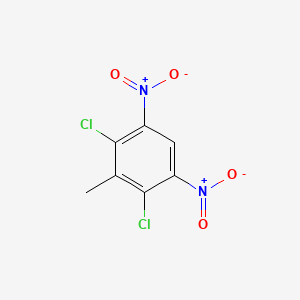

2,4-Dichloro-3-methyl-1,5-dinitrobenzene

Descripción

Significance of Halogenated Dinitrobenzenes in Contemporary Organic Chemistry

Within the family of nitroaromatics, halogenated dinitrobenzenes are particularly significant as versatile building blocks in modern organic synthesis. These compounds contain both halogen atoms (e.g., chlorine) and two nitro groups attached to a benzene (B151609) ring. This specific combination of functional groups creates a highly activated aromatic system.

The presence of two strong electron-withdrawing nitro groups makes the aromatic ring highly electron-deficient. This electronic property greatly facilitates nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms act as excellent leaving groups. quora.comresearchgate.netccsenet.org The reactivity allows for the sequential replacement of the halogens with various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward pathway to complex, polyfunctionalized aromatic molecules. orgsyn.org

For instance, 1,5-dichloro-2,4-dinitrobenzene can be synthesized from m-dichlorobenzene and subsequently used to prepare 1,5-diamino-2,4-dinitrobenzene by reaction with ammonia (B1221849), demonstrating a typical nucleophilic substitution. orgsyn.org These types of reactions are fundamental in creating precursors for agrochemicals, pharmaceuticals, and dyes. nih.gov The controlled, stepwise substitution on di- and tri-halogenated nitrobenzenes enables the construction of intricate molecular architectures that would be difficult to achieve through other synthetic routes.

Overview of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene within Aromatic Systems

This compound is a substituted aromatic compound belonging to the class of halogenated dinitrobenzenes. Its structure is defined by a benzene ring substituted with two chlorine atoms, two nitro groups, and one methyl group. This particular arrangement of functional groups dictates its chemical properties and reactivity.

The key features of this molecule are the two nitro groups positioned at carbons 1 and 5, and the two chlorine atoms at carbons 2 and 4. These electron-withdrawing groups strongly deactivate the ring towards electrophilic substitution while activating it for nucleophilic substitution of the chlorine atoms. The additional methyl group at position 3 introduces steric hindrance and has an electron-donating effect, which can influence the rate and regioselectivity of reactions. Specifically, steric hindrance from the adjacent methyl group may affect the reactivity of the chlorine at position 2 compared to the one at position 4. Studies on related compounds show that the presence of methyl groups ortho to nitro groups can force the nitro groups out of the plane of the benzene ring, affecting charge localization and reaction rates. nih.gov

While it is classified as a chemical intermediate, detailed research findings and extensive physicochemical data for this compound are not widely available in published literature. clearsynth.com However, based on its structure, it is expected to serve as a precursor in the synthesis of more complex molecules through the nucleophilic displacement of its chlorine atoms.

Interactive Data Table for this compound

| Property | Value | Source |

| Chemical Name | This compound | clearsynth.com |

| Synonyms | This compound | clearsynth.com |

| Molecular Formula | C₇H₄Cl₂N₂O₄ | Inferred from structure |

| Molecular Weight | 267.03 g/mol | Calculated from formula |

| Product Category | Intermediates | clearsynth.com |

| Physicochemical Data | Not available in searched literature. |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-3-methyl-1,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOQYGXPWJDBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347268 | |

| Record name | 2,4-Dichloro-3-methyl-1,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51676-76-7 | |

| Record name | 2,6-Dichloro-3,5-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51676-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-methyl-1,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene

Established Nitration Strategies for Substituted Aryl Halides

The primary method for synthesizing 2,4-Dichloro-3-methyl-1,5-dinitrobenzene involves the direct nitration of a suitable precursor, typically 2,4-dichloro-3-methylbenzene. This process falls under the broad category of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. msu.edu The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgchemguide.co.uk

Regioselective Considerations in Multi-substituted Benzene (B151609) Nitration

The placement of the two nitro groups onto the benzene ring is not random but is directed by the existing substituents: two chlorine atoms and a methyl group. The directing effects of these groups determine the final isomeric structure.

Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org It donates electron density to the ring, making it more attractive to electrophiles. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgchemguide.co.uk

Chlorine Atoms (-Cl): Chlorine is a deactivating group, making the ring less reactive towards electrophiles than benzene. sciencemadness.org However, like the methyl group, it is also an ortho, para-director due to its ability to donate a lone pair of electrons via resonance. nih.gov

In the precursor molecule, 2,4-dichloro-3-methylbenzene, the positions for substitution are influenced by the combined effects of these three groups. The incoming nitro groups will preferentially add to the most activated, least sterically hindered positions. The positions at C1 and C5 are activated by the para and ortho positions of the methyl group, respectively, and are also influenced by the directing effects of the chlorine atoms. The formation of the 1,5-dinitro isomer is a result of this complex interplay of electronic and steric factors. The formation of the intermediate carbocation, known as a sigma-complex or arenium ion, is a critical step, and its stability, which is influenced by the substituents, dictates the reaction's regioselectivity. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of the desired this compound product while minimizing the formation of unwanted isomers or over-nitrated byproducts requires careful optimization of reaction conditions. Key parameters that are typically adjusted include temperature, reaction time, and the composition of the nitrating mixture. koreascience.krresearchgate.net

Generally, nitration reactions are highly exothermic, and temperature control is crucial. beilstein-journals.org For activated rings, lower temperatures are often used to prevent multiple nitrations and side reactions. For deactivated rings, such as those with multiple halogen substituents, higher temperatures or stronger nitrating agents (like fuming sulfuric acid or oleum) may be necessary to achieve a reasonable reaction rate. google.comrsc.org The ratio of sulfuric acid to nitric acid and the concentration of the acids are also critical variables that influence the concentration of the active nitronium ion and, consequently, the reaction's efficiency and selectivity. sues.edu.cn

Table 1: General Parameters for Optimizing Aromatic Nitration

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Temperature | Controls reaction rate and selectivity. Higher temperatures increase the rate but can lead to byproducts and reduced selectivity. libretexts.orgchemguide.co.uk | Start at low temperatures (e.g., 0-10°C) and slowly increase as needed to initiate the reaction. For deactivated substrates, temperatures up to 100-150°C may be required. google.comrsc.org |

| Nitrating Agent | The choice and concentration affect the electrophilicity. Common agents include mixed acid (HNO₃/H₂SO₄), nitric acid alone, or metal nitrates. rsc.org | Mixed acid is standard. The ratio is adjusted to control the concentration of the nitronium ion (NO₂⁺). For highly deactivated rings, oleum (B3057394) may be added. rsc.orggoogle.com |

| Reaction Time | Must be sufficient for the reaction to go to completion but not so long that byproducts form. | Monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation. |

| Substrate Concentration | Can influence reaction kinetics and heat management. | Kept at a moderate level to ensure controlled reaction and efficient stirring. |

Alternative Synthetic Routes and Novel Preparative Approaches

Beyond direct nitration, other synthetic strategies can be envisioned or employed, including sequential reaction pathways and the use of modern synthesis technologies.

Sequential Chlorination-Nitration Pathways

An alternative to nitrating a pre-formed dichloromethylbenzene (B165763) is to build the molecule in a stepwise fashion, introducing the chloro and nitro groups sequentially. For example, one could start with 3-methylanisole, perform a dinitration, followed by chlorination, and finally a demethylation and conversion of the hydroxyl group to a third chlorine atom. More practically, a synthesis might start with a commercially available nitrated or chlorinated toluene (B28343) derivative.

A plausible route could involve the nitration of m-dichlorobenzene to yield 1,5-dichloro-2,4-dinitrobenzene, a known process. orgsyn.org Subsequent introduction of a methyl group would be challenging. A more likely sequential pathway would start with a toluene derivative. For instance, the nitration of 2,4-dichlorotoluene (B165549) would likely lead to nitration at the 5-position, followed by a second nitration. The specific sequence of chlorination and nitration steps is critical for achieving the desired substitution pattern due to the directing effects of the groups introduced at each stage.

Microreactor Synthesis Techniques for Efficiency and Control

Traditional batch nitrations are often plagued by safety risks due to poor heat transfer and the potential for thermal runaway. researchgate.net Continuous-flow microreactor technology offers a safer, more efficient, and highly controllable alternative. rsc.orggoogle.com

Microreactors feature channels with very small dimensions, leading to extremely high surface-area-to-volume ratios. This allows for superior heat and mass transfer, enabling precise temperature control of highly exothermic nitration reactions. beilstein-journals.org The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly enhancing safety. researchgate.net These systems allow for rapid optimization of reaction conditions, such as temperature, residence time, and reagent stoichiometry, leading to higher yields and selectivity. rsc.org The application of microreactors has been successfully demonstrated for the nitration of various aromatic compounds, suggesting its high potential for the synthesis of this compound. rsc.orgresearchgate.net

Table 2: Comparison of Batch vs. Microreactor Nitration

| Feature | Traditional Batch Reactor | Microreactor |

|---|---|---|

| Safety | Higher risk of thermal runaway due to large volumes and poor heat dissipation. researchgate.net | Inherently safer due to small hold-up volume and excellent heat transfer. beilstein-journals.orgrsc.org |

| Heat & Mass Transfer | Often limited, leading to local hotspots and potential side reactions. | Extremely efficient, ensuring uniform temperature and concentration profiles. rsc.org |

| Reaction Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters, allowing for fine-tuning. google.com |

| Yield & Selectivity | Can be lower due to side reactions and non-optimal conditions. | Often higher due to superior control and optimized conditions. rsc.orgresearchgate.net |

| Scalability | Scaling up can be complex and change reaction performance. | Straightforward scale-up by "numbering-up" (using multiple reactors in parallel). rsc.org |

Precursor Chemistry and Intermediate Transformations in Compound Synthesis

The most direct precursor for the synthesis of this compound is 2,4-dichloro-3-methylbenzene. The synthesis of this precursor itself is a key step. It can be prepared from 3-methylaniline (m-toluidine) through a Sandmeyer reaction. This would involve diazotization of the amine followed by reaction with copper(I) chloride to introduce one chlorine, then a second chlorination step.

The core transformation in the final step of the synthesis is the electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring of the precursor. This proceeds via a two-step mechanism:

Formation of the Sigma-Complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as the sigma-complex or arenium ion. The positive charge is delocalized over the ring. msu.edunih.gov

Deprotonation: A base (typically HSO₄⁻ from the sulfuric acid) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. nih.gov

The formation of the sigma-complex is almost always the rate-determining step in nitration. nih.gov The stability of this intermediate dictates the position of substitution. For the dinitration of 2,4-dichloro-3-methylbenzene, two such sequences occur to introduce the nitro groups at the C1 and C5 positions.

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₇H₄Cl₂N₂O₄ |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

| Nitronium ion | NO₂⁺ |

| 2,4-dichloro-3-methylbenzene | C₇H₆Cl₂ |

| Benzene | C₆H₆ |

| m-dichlorobenzene | C₆H₄Cl₂ |

| 1,5-dichloro-2,4-dinitrobenzene | C₆H₂Cl₂N₂O₄ |

| 3-methylaniline (m-toluidine) | C₇H₉N |

| Copper(I) chloride | CuCl |

| 2,4-dichlorotoluene | C₇H₆Cl₂ |

Reaction Mechanisms and Reactivity of 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene is heavily deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing nature of the two nitro groups and the two chlorine atoms. In general, nitro groups are strong deactivators and direct incoming electrophiles to the meta position, while methyl groups are activators that direct to ortho and para positions. chemguide.co.uk Halogens like chlorine are deactivating but also direct ortho and para. chemguide.co.uk

In this molecule, the substituents are:

-NO₂ groups (at C1, C5): Strongly deactivating, meta-directing.

-Cl groups (at C2, C4): Deactivating, ortho, para-directing.

-CH₃ group (at C3): Activating, ortho, para-directing.

The cumulative effect of these groups makes the benzene (B151609) ring extremely electron-deficient and thus highly resistant to attack by electrophiles. The only unsubstituted position on the ring is C6. Any potential electrophilic attack would target this position. However, the reaction would require exceptionally harsh conditions. Studies on similar, though less deactivated, compounds like 1,3-dinitrobenzene (B52904) and 1-chloro-2,4-dinitrobenzene (B32670) demonstrate that further nitration or chlorination necessitates forcing conditions, such as the use of oleum (B3057394) (fuming sulfuric acid) at high temperatures. rsc.orgrsc.org For 1-chloro-2,4-dinitrobenzene, nitration at 130°C yields a chlorotrinitrobenzene alongside a dichlorodinitrobenzene, indicating the severity of the required conditions. rsc.org Given the increased steric hindrance and electronic deactivation in this compound, successful electrophilic substitution at C6 would be even more challenging and is not commonly reported.

Reduction Pathways of Aromatic Nitro Groups

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, often leading to the formation of amines. A variety of reagents can accomplish this, with the choice of reagent determining the extent of reduction and the chemoselectivity. organic-chemistry.org For polynitroaromatic compounds like this compound, the selective reduction of one nitro group over the other is a significant challenge.

The outcome of the reduction depends heavily on the reaction conditions. scispace.com Reagents can be chosen to achieve different products, from partial reduction to a nitroso or hydroxylamine (B1172632) intermediate, to complete reduction to an amine. nih.govnih.gov

Common Reduction Methods for Nitroarenes

| Reducing Agent/System | Typical Outcome | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Complete reduction to amine (-NH₂) | Generally reduces all nitro groups; can sometimes be selective under controlled conditions. |

| Sn/HCl or Fe/HCl | Complete reduction to amine (-NH₂) | Classic method, highly effective but uses strong acid. scispace.com |

| Sodium Polysulfide (Na₂Sₓ) | Selective reduction of one nitro group | Often used for partial reduction of dinitro compounds. scispace.comorgsyn.org The least sterically hindered nitro group is typically preferred. stackexchange.com |

| Zn/NH₄Cl | Reduction to hydroxylamine or amine | Milder, near-neutral conditions. scispace.com |

| NaBH₄ / Pd-C | Reduction to amine | Can be used for chemoselective reductions. scispace.com |

| Samarium(0) Metal | Chemoselective reduction to amine | Effective in the presence of other reducible functional groups. organic-chemistry.org |

In this compound, the two nitro groups are in chemically distinct environments. The C1-nitro group is flanked by a chlorine atom and the C6-proton, while the C5-nitro group is flanked by a chlorine atom and the C6-proton. The steric environment is crowded. Selective reduction using a reagent like sodium polysulfide would likely favor the reduction of the sterically less hindered nitro group. stackexchange.com For instance, in the reduction of 1,5-diamino-2,4-dinitrobenzene with sodium polysulfide, one nitro group is selectively reduced to an amine. orgsyn.org The electronic influence of the adjacent methyl and chloro substituents would also play a critical role in determining which nitro group is more susceptible to reduction.

Reactions with Organometallic Reagents: Addition and Redox Processes

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. libretexts.orgmsu.edu Their reaction with a highly substituted, electron-poor aromatic ring like this compound is complex and can proceed through several pathways.

Given the electron-deficient nature of the aromatic ring, which is highly activated by two nitro groups, a direct nucleophilic addition to the ring is less probable than a nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms. The nitro groups in the ortho and para positions strongly stabilize the negative charge of the Meisenheimer complex intermediate formed during SNAr, facilitating the displacement of a leaving group like chloride. Research on analogous compounds such as 1,5-dichloro-2,4-dinitrobenzene shows that it readily undergoes SNAr reactions with various nucleophiles. orgsyn.orgresearchgate.net Therefore, it is plausible that an organometallic reagent would attack at C2 or C4, displacing a chloride ion.

Another potential reaction involves the inherent basicity of organometallic reagents. msu.edu They could potentially deprotonate the methyl group at C3, forming a benzylic carbanion. This species could then participate in subsequent reactions.

Redox processes are also a possibility. The interaction between a strong nucleophile and a polynitroaromatic system can involve single-electron transfer (SET) mechanisms, leading to the formation of radical anions and other complex products. The high reactivity of organolithium and Grignard reagents means that careful control of reaction conditions is necessary to favor a specific pathway. msu.edu

Stereochemical Control in Alkylation and Other Addition Reactions

The concept of stereochemical control becomes relevant when a reaction creates a new chiral center. The starting molecule, this compound, is achiral. A new stereocenter could be generated if an organometallic reagent were to undergo an addition reaction that breaks the aromaticity of the ring, or a substitution reaction where the incoming group or resulting product structure leads to chirality.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) where an organometallic reagent R-M displaces the chloride at C2 or C4, the product would be achiral unless the R-group itself contained a chiral center.

If a hypothetical addition reaction were to occur, for example, at the C6 position, a new sp³-hybridized carbon would be formed, creating a chiral center. The stereochemical outcome of such a reaction—that is, which enantiomer is formed preferentially—would be influenced by the steric bulk of the adjacent substituents. The large nitro and chloro groups would sterically hinder the approach of the nucleophile, potentially directing it to the less hindered face of the intermediate. However, as discussed, such an addition to the highly deactivated ring is unlikely.

While detailed studies on the stereochemistry of reactions involving this specific molecule are not available, research on other complex systems shows that electrophilic attack can proceed with specific stereochemical outcomes (e.g., trans-addition). researchgate.netscilit.com In the context of this compound, any discussion of stereocontrol in addition reactions remains theoretical due to the high activation barrier for such transformations and the prevalence of other reaction pathways like SNAr.

Derivatives and Structure Activity Relationships Within the 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene Framework

Synthesis of Analogous Compounds with Varied Substituent Patterns

The synthesis of related compounds with varied substituent patterns often starts from a substituted benzene (B151609) ring, followed by sequential chlorination and nitration steps, or vice versa. The specific order of these reactions and the choice of reagents and reaction conditions are crucial for achieving the desired substitution pattern. For example, the synthesis of 1,4-dichloro-2-nitrobenzene (B41259) is achieved by the nitration of p-dichlorobenzene. prepchem.com

The introduction of different functional groups onto the benzene ring would require bespoke synthetic strategies. For instance, creating derivatives with alternative alkyl groups in place of the methyl group would likely start from the corresponding alkylbenzene. Subsequent chlorination and nitration would then be carried out, with careful control of reaction conditions to manage the regioselectivity of the electrophilic substitution reactions.

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of dichlorodinitrobenzene derivatives is significantly influenced by the nature and position of the substituents on the benzene ring. The two chlorine atoms and two nitro groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring towards nucleophilic aromatic substitution (SNAr).

In compounds like 1,2-dichloro-4-nitrobenzene, one of the chlorine atoms is susceptible to displacement by nucleophiles. wikipedia.org For example, reaction with ammonia (B1221849) can yield 2-chloro-4-nitroaniline. wikipedia.org The position of the nitro groups relative to the chlorine atoms is critical in determining which chlorine is more reactive.

Structural modifications, such as altering the substituent at the 3-position from a methyl group to other groups, would have a pronounced effect on reactivity. An electron-donating group, like a methyl group, would slightly activate the ring towards electrophilic attack compared to an electron-withdrawing group like a trifluoromethyl group. This difference in electronic effects would also influence the regioselectivity of nucleophilic aromatic substitution reactions. The steric bulk of the substituent at the 3-position would also play a role in directing incoming nucleophiles.

Structure-Activity Relationships in Functionalized Derivatives for Targeted Chemical Applications

While specific structure-activity relationship (SAR) studies for 2,4-Dichloro-3-methyl-1,5-dinitrobenzene are not available, general principles can be inferred from related compounds. For instance, 2,4-Dichloro-3,5-dinitrobenzotrifluoride is used as a reagent in the synthesis of kinesin spindle protein inhibitors, highlighting the potential of this scaffold in medicinal chemistry. chemicalbook.com

The functional groups on the benzene ring are key determinants of a molecule's potential application. The nitro groups can be reduced to amino groups, which are versatile functional handles for further chemical modifications. The chlorine atoms, as previously mentioned, can be substituted with various nucleophiles to introduce a wide range of functionalities.

By systematically varying the substituents on the 2,4-dichloro-1,5-dinitrobenzene core, it would be possible to modulate the molecule's properties for specific applications. For example, in the context of developing biologically active compounds, modifications could be made to enhance binding affinity to a target protein, improve pharmacokinetic properties, or reduce off-target effects. The interplay of electronic and steric factors of the substituents would be central to these SAR studies.

Computational and Theoretical Chemistry Studies of 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene

Quantum Mechanical Investigations of Electronic Structure and Molecular Orbitals

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These studies provide crucial information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity.

The electronic properties of nitroaromatic compounds are dominated by the strong electron-withdrawing nature of the nitro groups. In the case of 2,4-dichloro-3-methyl-1,5-dinitrobenzene, the two nitro groups, two chlorine atoms, and a methyl group attached to the benzene (B151609) ring all influence the distribution of electron density. The nitro groups and chlorine atoms are expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The methyl group, being a weak electron-donating group, will have a comparatively minor, though not negligible, effect on the electronic structure.

Studies on analogous compounds like 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) have shown that the HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. nih.gov For these dinitrobenzene derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO is distributed over the nitro groups and the carbon atoms to which they are attached. semanticscholar.orgresearchgate.net This distribution indicates that the initial interaction with a nucleophile will likely occur at the carbon atoms bearing the nitro groups or the halogens.

The following table, based on DFT calculations for related nitrobenzene (B124822) derivatives, illustrates the typical range of HOMO-LUMO energies and the resulting energy gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1,5-Difluoro-2,4-dinitrobenzene | -8.54 | -4.48 | 4.06 | B3LYP/6-311++G(d,p) |

| 1-Chloro-2,4-dinitrobenzene | -8.41 | -4.32 | 4.09 | B3LYP/6-311++G(d,p) |

| Nitrobenzene | -7.89 | -2.72 | 5.17 | B3LYP/6-311+G(d,p) |

Based on these analogous systems, it can be inferred that this compound will possess a relatively low-lying LUMO and a significant HOMO-LUMO gap, indicative of a molecule that is thermodynamically stable but reactive towards strong nucleophiles.

Reaction Pathway Modeling and Transition State Analysis

The presence of two nitro groups and two chlorine atoms on the benzene ring makes this compound a prime candidate for nucleophilic aromatic substitution (SₙAr) reactions. Computational modeling of these reaction pathways can identify the transition states and intermediates, providing a detailed picture of the reaction mechanism.

The generally accepted mechanism for SₙAr reactions is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent computational studies have suggested that some SₙAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. mdpi.com

For dinitrobenzene derivatives, the rate-determining step can be either the formation of the Meisenheimer complex or its decomposition. nih.gov Computational studies on the reaction of 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) have shown that the stability of the transition state is influenced by factors such as the nature of the leaving group and the solvent. semanticscholar.org

In the case of this compound, a nucleophile could potentially attack the carbon atoms attached to the chlorine atoms. DFT calculations on similar systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the presence of electron-withdrawing groups significantly influences the geometry and rotational barrier of the nitro group, which in turn affects the reactivity. niscpr.res.in These calculations confirm that the reaction with amines proceeds via a "non-aromatic" nucleophilic substitution, where the aromaticity of the benzene ring is disrupted in the transition state. niscpr.res.in

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry provides the ability to predict various spectroscopic signatures of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing the compound.

Vibrational Spectroscopy (IR and Raman)

DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes.

For aromatic nitro compounds, the characteristic vibrational modes include the C-H stretching vibrations (around 3100-3000 cm⁻¹), C-C stretching vibrations of the aromatic ring (typically in the 1625-1400 cm⁻¹ region), and the symmetric and asymmetric stretching vibrations of the NO₂ groups (around 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively). nih.govresearchgate.net

Computational studies on 1-chloro-2,4-dinitrobenzene (CDNB) using DFT with the B3LYP/6-311+G** basis set have shown excellent agreement between the calculated and observed vibrational frequencies. nih.gov A similar approach for this compound would be expected to yield a detailed vibrational spectrum, aiding in its experimental identification.

The table below presents a selection of calculated and experimental vibrational frequencies for the related compound 1,5-dichloro-2,3-dinitrobenzene, illustrating the accuracy of such predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Computational Method |

|---|---|---|---|

| C-H Stretch | 3400 | 3398 | HF/6-311+G(d,p) |

| C-C Stretch | 1700 | 1659 | HF/6-311+G(d,p) |

| NO₂ Asymmetric Stretch | 1550 | 1545 | HF/6-311+G(d,p) |

| NO₂ Symmetric Stretch | 1350 | 1358 | HF/6-311+G(d,p) |

NMR Spectroscopy

Predicting NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. orgsyn.org For substituted benzenes, the chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents.

In this compound, the strong electron-withdrawing effects of the nitro and chloro groups are expected to cause a significant downfield shift for the remaining aromatic proton. The chemical shift of the methyl protons will also be influenced by the neighboring nitro and chloro groups. Computational predictions could provide precise values for these shifts, aiding in the interpretation of experimental NMR data.

Analysis of Intramolecular and Intermolecular Interactions

The structure, stability, and crystal packing of a molecule are governed by a complex interplay of intramolecular and intermolecular interactions. Computational methods can be used to analyze these non-covalent interactions in detail.

Intramolecular Interactions

In this compound, steric hindrance between the adjacent substituents is likely to cause the nitro groups to twist out of the plane of the benzene ring. This twisting has significant electronic consequences, as it can disrupt the π-conjugation between the nitro groups and the aromatic ring. Computational studies on para-substituted nitrobenzenes have shown that the degree of this twist angle is highly dependent on the nature of the substituents and can significantly affect the properties of the nitro group.

Intermolecular Interactions

In the solid state, the crystal structure of this compound will be determined by a variety of intermolecular interactions, including halogen bonding (C-Cl···O), π-π stacking, and dipole-dipole interactions. Computational studies on the nitrobenzene dimer have shown that dispersion interactions play a crucial role in stabilizing the slipped-parallel orientation, which is often preferred in the crystal packing of aromatic molecules. The presence of polar nitro groups can also lead to significant electrostatic interactions.

Analysis of the crystal structure of the related 1,5-dichloro-2,4-dinitrobenzene reveals the presence of short intermolecular Cl···O and Cl···Cl contacts, which contribute to the stability of the crystal lattice. It is reasonable to expect that similar interactions will be important in the crystal packing of this compound.

Environmental Fate and Degradation Pathways of 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene

Hydrolytic Degradation Mechanisms in Aquatic Environments

In aquatic systems, 2,4-dichloro-3-methyl-1,5-dinitrobenzene is subject to hydrolytic degradation, a process that involves the reaction of the compound with water. The rate and mechanism of hydrolysis are significantly influenced by the molecular structure and ambient conditions such as pH and temperature.

The primary mechanism for the hydrolytic degradation of this compound is anticipated to be nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion.

The presence of two strongly electron-withdrawing nitro groups at positions 1 and 5 activates the aromatic ring towards nucleophilic attack. These groups help to stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution reaction. libretexts.org The chlorine atoms at positions 2 and 4 are thereby rendered more susceptible to substitution compared to those on a non-activated benzene (B151609) ring. libretexts.org The reaction with hydroxide ions is generally faster than with neutral water molecules due to the stronger nucleophilicity of the hydroxide ion. The substitution can lead to the formation of chloromethyl-dinitrophenol intermediates. Kinetic studies on similar compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that nucleophilic substitution is a key degradation pathway, with the reaction rates being highly dependent on the nature of the solvent and the nucleophile. niscpr.res.inresearchgate.net

Table 1: Postulated Hydrolytic Degradation Products of this compound This table is based on theoretical degradation pathways as direct experimental data for this specific compound is not readily available in the provided search results.

| Parent Compound | Reactant | Postulated Intermediate Product |

|---|---|---|

| This compound | H₂O / OH⁻ | 2-Chloro-4-hydroxy-3-methyl-1,5-dinitrobenzene |

| This compound | H₂O / OH⁻ | 4-Chloro-2-hydroxy-3-methyl-1,5-dinitrobenzene |

| 2-Chloro-4-hydroxy-3-methyl-1,5-dinitrobenzene | H₂O / OH⁻ | 2,4-Dihydroxy-3-methyl-1,5-dinitrobenzene |

Dehydrohalogenation is a type of elimination reaction that typically involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, resulting in the formation of a double bond (an alkene). wikipedia.org For aromatic compounds like this compound, classical dehydrohalogenation to form an alkene within the aromatic ring is not a feasible pathway as it would disrupt the stable aromatic system.

However, dehalogenation, the cleavage of the carbon-halogen bond, can occur through other mechanisms, such as reductive dehalogenation under anaerobic conditions, which is a common pathway in the biodegradation of chlorinated aromatic compounds. researchgate.netresearchgate.net This process involves the replacement of a chlorine atom with a hydrogen atom. While not a dehydrohalogenation reaction leading to alkene formation, it is a crucial step in the detoxification and degradation of such pollutants. wikipedia.org

Biotransformation and Biodegradation Studies of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds, including chlorinated derivatives, has been the subject of extensive research. researchgate.netnih.gov Microorganisms have evolved various enzymatic systems to transform and, in some cases, completely mineralize these xenobiotic compounds. cdc.gov

The microbial metabolism of compounds structurally related to this compound, such as dinitrotoluenes (DNTs), often begins with the reduction of the nitro groups. cdc.govnih.gov Under aerobic conditions, bacteria can utilize DNTs as a source of carbon and energy. The degradation pathway often involves a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a catechol derivative and the release of nitrite. nih.gov For instance, the degradation of 2,4-DNT by certain Burkholderia species proceeds through the formation of 4-methyl-5-nitrocatechol. nih.gov

Under anaerobic conditions, the reduction of nitro groups to amino groups is a common initial step, leading to the formation of aminonitrotoluenes and subsequently diaminotoluenes. cdc.gov These reduced intermediates are generally more amenable to further degradation. Fungi, such as Phanerochaete chrysosporium, are also capable of degrading DNTs, often through the action of their ligninolytic enzyme systems. cdc.gov

For chlorinated nitroaromatics, the removal of the chlorine substituent (dehalogenation) is a critical step in the degradation process. researchgate.net This can occur either before or after the modification of the nitro groups. For example, some bacteria can hydrolytically replace a chlorine atom with a hydroxyl group, as seen in the conversion of 1-chloro-2,4-dinitrobenzene (B32670) to 2,4-dinitrophenol. asm.orgnih.gov

Based on these established pathways for related compounds, a putative biodegradation pathway for this compound could involve:

Reduction of one or both nitro groups to form amino- or diamino- intermediates.

Oxidative or reductive dehalogenation to remove the chlorine atoms.

Dioxygenase-catalyzed ring cleavage, followed by metabolism through central metabolic pathways.

Photodegradation Processes and Atmospheric Reactivity

Photodegradation in the environment involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. The direct photolysis of nitroaromatic compounds in aqueous solutions is generally a slow process. nih.gov However, the rate of degradation can be significantly accelerated by indirect photolysis, which involves the presence of photosensitizers or the generation of highly reactive species like hydroxyl radicals (•OH). nih.govnih.gov

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, have been shown to be effective in degrading a variety of nitroaromatic compounds. nih.govrsc.org In this process, the photolysis of hydrogen peroxide (H₂O₂) generates hydroxyl radicals, which are powerful oxidizing agents that can attack the aromatic ring, leading to its cleavage and eventual mineralization. nih.gov Intermediates formed during the photodegradation of nitroaromatics can include nitrophenols and various organic acids before complete conversion to CO₂, water, and inorganic ions. nih.gov

The atmospheric fate of this compound would be determined by its volatility and its reactivity with atmospheric oxidants, primarily hydroxyl radicals. Due to its relatively low vapor pressure, long-range atmospheric transport is less likely, but it can occur. The reaction with hydroxyl radicals would likely be the main atmospheric degradation pathway, leading to the formation of various oxidized products.

Factors Influencing Environmental Persistence and Transformation Kinetics

The persistence of this compound in the environment is not an intrinsic property but is influenced by a multitude of environmental factors that affect the rates of hydrolysis, biodegradation, and photodegradation. nih.govnih.gov

Table 2: Factors Influencing the Environmental Degradation of Chlorinated Nitroaromatic Compounds This table summarizes general factors based on literature for related compounds. Specific kinetic data for this compound is not available in the provided search results.

| Factor | Influence on Degradation Pathways |

|---|---|

| pH | Affects the rate of hydrolysis; base-catalyzed hydrolysis (nucleophilic substitution by OH⁻) is typically faster at higher pH. libretexts.org Also influences microbial activity and the speciation of intermediates. rsc.org |

| Temperature | Increases the rates of chemical reactions (hydrolysis) and microbial metabolism, generally leading to faster degradation. dtic.mil |

| Microbial Population | The presence of adapted microbial consortia capable of degrading nitroaromatic and chlorinated compounds is crucial for efficient bioremediation. cdc.govnih.gov Previous exposure of a site to similar pollutants can enhance degradation rates. dtic.mil |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic pathways often involve ring cleavage by oxygenases, while anaerobic pathways typically start with the reduction of nitro groups. cdc.govnih.gov |

| Sunlight/UV Radiation | Essential for photodegradation. The intensity and wavelength of light, along with the presence of photosensitizing substances in the water, will dictate the rate of photolytic breakdown. nih.govrsc.org |

| Organic Matter/Sediment | The compound can adsorb to soil organic matter and sediment, which can reduce its bioavailability for microbial degradation and hydrolysis but may also facilitate certain surface-catalyzed reactions. juniperpublishers.com |

Advanced Analytical Methodologies for the Characterization of 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the chemical environment of the hydrogen atoms on the aromatic ring and the methyl group. The single aromatic proton would likely appear as a singlet, and the methyl protons would also produce a singlet. ¹³C NMR would identify the number of unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present. Characteristic absorption bands would be expected for the C-Cl, C-N, and N=O stretching vibrations, as well as aromatic C-H and C=C stretching.

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the compound's mass. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating the compound from any impurities or other components in a mixture and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this volatile compound. GC would separate it from other volatile components, and the coupled MS would provide identification based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, could be used for the purity assessment of non-volatile samples or for preparative separation. A suitable mobile phase, likely a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, would be used to elute the compound from a C18 column.

Elemental Analysis for Compositional Verification

Elemental analysis would be performed to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in a purified sample. The results would be compared with the theoretical values calculated from the molecular formula (C₇H₄Cl₂N₂O₄) to verify the compound's elemental composition.

Theoretical Elemental Composition

| Element | Percentage |

|---|---|

| Carbon | 33.49% |

| Hydrogen | 1.61% |

| Chlorine | 28.24% |

| Nitrogen | 11.16% |

Applications of 2,4 Dichloro 3 Methyl 1,5 Dinitrobenzene in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

There is no documented evidence in scientific literature of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene being used as an intermediate in the synthesis of more complex organic molecules.

Utilization in the Preparation of Dyes, Pigments, and Agrochemicals

No research findings or industrial reports were identified that describe the utilization of this compound in the manufacturing of dyes, pigments, or agrochemicals. While related dinitrobenzene compounds serve as intermediates in these industries, the specific role of this compound is not established. santelindustries.comhccolours.com

Historical Perspectives and Future Research Trajectories in Halogenated Nitroaromatic Chemistry

Evolution of Research on Dinitrobenzenes and Halogenated Analogs

The study of dinitrobenzenes and their halogenated derivatives is deeply rooted in the history of organic chemistry. The foundational reaction for creating these compounds is nitration, a process that introduces nitro groups (-NO₂) onto an aromatic ring. nih.gov The synthesis of dinitrobenzenes typically involves the nitration of nitrobenzene (B124822) using a mixture of nitric and sulfuric acids. wikipedia.orgscribd.com The directing effect of the initial nitro group on nitrobenzene predominantly leads to the formation of the meta-isomer, 1,3-dinitrobenzene (B52904), which can constitute up to 93% of the product mixture. wikipedia.org

Early research focused on understanding these electrophilic substitution reactions and the properties of the resulting isomers. nih.govscribd.com The dinitrobenzenes are crystalline solids, and while their boiling points are similar, their melting points differ significantly due to molecular symmetry. wikipedia.org The development of methods to synthesize specific isomers and substituted analogs, including halogenated versions, became a significant area of investigation. For instance, 1,5-dichloro-2,4-dinitrobenzene can be prepared from the nitration of m-dichlorobenzene. orgsyn.org Similarly, 2,4-dinitrochlorobenzene is produced commercially by nitrating p-nitrochlorobenzene. wikipedia.org

The evolution of research has been driven by the utility of these compounds as intermediates in the synthesis of a vast range of other chemicals, including dyes, pesticides, and pharmaceuticals. nih.govresearchgate.netnih.gov The reactivity of the nitro groups and the influence of halogen substituents on the aromatic ring have been central themes of study. Reduction of the nitro groups to form amines is a particularly important transformation, leading to key building blocks like m-phenylenediamine (B132917) from 1,3-dinitrobenzene. wikipedia.org The presence of halogens adds another layer of complexity and synthetic utility, as the chloride in a compound like 2,4-dinitrochlorobenzene is susceptible to nucleophilic substitution. wikipedia.org This historical progression laid the groundwork for the more advanced synthetic and catalytic methods being explored today.

Current Challenges and Emerging Research Frontiers in Synthesis and Reactivity

The synthesis and manipulation of halogenated nitroaromatics continue to present significant challenges for chemists. A primary difficulty is achieving selectivity, both in the initial placement of nitro groups on a substituted benzene (B151609) ring and in subsequent reactions. For example, the selective reduction of one nitro group in a dinitro compound while leaving others, and any halogen substituents, intact is a major hurdle. researchgate.net The product of the reduction, a haloaniline, can undergo dehalogenation because the electron-donating amino group activates the carbon-halogen bond. researchgate.net

Emerging research frontiers are focused on overcoming these selectivity issues. One area of intense investigation is the development of highly specific catalytic systems. researchgate.net Another frontier is the exploration of novel reaction pathways. For instance, the electrochemical reduction of dinitrobenzenes is being studied to understand the complex mechanisms involving radical anions and dianions, with the goal of controlling the transformation of only one nitro group. researchgate.net The reactivity of photoexcited nitroarenes is also a burgeoning field, demonstrating that these molecules can participate in unique reactions, such as the cleavage of olefins, upon irradiation with light. mcgill.ca

Furthermore, understanding the intricate interplay between different functional groups on the aromatic ring remains a key challenge. The position of the nitro group and the presence of other substituents, like halogens or methyl groups, can significantly influence the compound's reactivity and electronic properties. nih.gov As chemists aim to synthesize increasingly complex molecules, the development of predictive models for the reactivity of polysubstituted nitroaromatics is becoming crucial.

Potential for Novel Synthetic Methodologies and Catalysis in Fine Chemical Production

The production of fine chemicals, which includes pharmaceuticals, agrochemicals, and specialty materials, often relies on halogenated nitroaromatics as key intermediates. researchgate.netresearchgate.net There is a strong drive to replace traditional stoichiometric methods with more efficient and sustainable catalytic alternatives. lianerossi.org

Novel Synthetic Methodologies: New methods are continuously being developed for the synthesis of nitroaromatic compounds.

Palladium-catalyzed Nitration: An efficient palladium-catalyzed method allows for the transformation of aryl chlorides into nitroaromatics under weakly basic conditions, offering broad functional group compatibility. organic-chemistry.org

Microreactor Technology: The synthesis of compounds like 2,4-dichloro-3,5-dinitro trifluorotoluene has been demonstrated in microreactors, which dramatically reduces reaction times from hours to seconds and improves efficiency. google.com

Photocatalysis: Light-powered, photoenzymatic systems are being designed for the selective reduction of nitroaromatics to valuable amino, azoxy, and azo compounds using catalysts like chlorophyll. nih.gov This approach offers a greener alternative to traditional reduction methods that use metal catalysts. nih.gov

Advances in Catalysis: Catalysis is central to the modern synthesis of fine chemicals from nitroaromatics. researchgate.netrsc.org

Selective Hydrogenation: A significant focus is on the selective hydrogenation of halogenated nitroaromatics to haloanilines. researchgate.netacs.org This is challenging because many catalysts that are active for nitro group reduction also promote dehalogenation. researchgate.net Supported bimetallic catalysts, such as those containing platinum and tin, have shown promise in improving selectivity. mdpi.com Ruthenium-based catalysts have also been noted for their higher selectivity compared to more active metals like platinum or palladium in certain reductions. researchgate.net

Heterogeneous Catalysis: The use of solid-supported heterogeneous catalysts is highly advantageous for industrial processes because they are economical, stable, and easily separated from the reaction mixture for reuse. researchgate.netlianerossi.org Research is focused on designing novel supported catalysts, including metal nanoparticles, to improve reactivity and selectivity in reactions like nitro group reduction. researchgate.netrsc.org The transfer of these optimized batch reactions to continuous flow systems represents a key step toward more efficient industrial production. acs.org

These advancements in synthetic methodologies and catalysis are critical for the efficient and sustainable production of complex molecules derived from precursors like 2,4-Dichloro-3-methyl-1,5-dinitrobenzene.

Table 1: Physical and Chemical Properties of Dinitrobenzene Isomers This table presents data for the parent dinitrobenzene isomers to provide context for the properties of substituted analogs.

| Property | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |

|---|---|---|---|

| Chemical Formula | C₆H₄N₂O₄ wikipedia.org | C₆H₄N₂O₄ wikipedia.orgwikipedia.org | C₆H₄N₂O₄ wikipedia.org |

| Molar Mass | 168.11 g/mol wikipedia.org | 168.11 g/mol wikipedia.org | 168.11 g/mol wikipedia.org |

| Appearance | Colorless to yellow solid | Yellow solid wikipedia.org | Crystalline solid wikipedia.org |

| Melting Point | 118 °C | 89.6 °C wikipedia.org | 174 °C |

| Boiling Point | 319 °C | 297 °C wikipedia.org | 299 °C |

Future Directions in the Study of Chemical Reactivity and Environmental Impact

The future of research in halogenated nitroaromatic chemistry will likely focus on two interconnected themes: refining chemical reactivity for precise synthesis and understanding their environmental behavior to mitigate potential impacts.

Chemical Reactivity: Future studies will aim for an even deeper level of control over chemical reactions. This includes the design of "smart" catalysts that can selectively target specific functional groups on a complex molecule. The development of computational models to predict reaction outcomes with high accuracy will be essential. researchgate.net Research into non-traditional activation methods, such as photo- and electro-catalysis, will continue to expand the synthetic toolbox, potentially enabling reactions that are impossible with conventional thermal methods. mcgill.canih.govmdpi.com The goal is to move towards highly atom-efficient processes that generate minimal waste, a key principle of green chemistry. lianerossi.org

Environmental Impact: The widespread use of nitroaromatic compounds has led to their presence in the environment, making the study of their fate and transport a critical research area. nih.govnih.gov The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes many nitroaromatic compounds resistant to oxidative degradation. nih.govnih.gov

Future research will focus on:

Biodegradation Pathways: Identifying and engineering microorganisms and enzymes that can break down recalcitrant halogenated nitroaromatics. nih.govnih.gov While many microbes can metabolize simpler nitroaromatics, the presence of multiple nitro groups and halogens increases the challenge. nih.gov

Photodegradation: Investigating how these compounds break down in water and air when exposed to sunlight. cdc.gov This includes identifying the degradation products to fully assess the environmental transformation process. cdc.gov

Mobility and Sorption: Studying how compounds like nitrobenzene and its derivatives move through soil and their potential to leach into groundwater. cdc.gov

Understanding these chemical and environmental processes is crucial for designing the next generation of chemicals and manufacturing processes to be both highly efficient and environmentally benign.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural confirmation of 2,4-dichloro-3-methyl-1,5-dinitrobenzene?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and nitro/chloro group interactions. Infrared (IR) spectroscopy can confirm nitro group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is critical for verifying molecular weight and isotopic patterns due to chlorine atoms .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodology : Follow OSHA/GHS guidelines for chlorinated nitroaromatics:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin contact due to sensitization risks (WGK 2 classification).

- Store at 2–8°C in airtight, light-protected containers to prevent decomposition .

Q. What synthetic routes are reported for this compound?

- Methodology :

- Step 1 : Nitration of 1,3-dichloro-2-methylbenzene using mixed HNO₃/H₂SO₄ at 0–5°C to control regioselectivity.

- Step 2 : Second nitration at elevated temperatures (40–50°C) under controlled conditions to avoid over-nitration.

- Purity validation : Confirm >97% purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms for electrophilic substitution in this compound be experimentally validated?

- Methodology :

- Use isotopic labeling (e.g., ¹⁵NO₂) to track nitro group orientation during nitration.

- Perform kinetic studies under varying temperatures and acid concentrations to determine rate-determining steps.

- Compare experimental data with computational DFT simulations of transition states .

Q. What statistical design strategies optimize synthesis yield while minimizing byproducts?

- Methodology :

- Apply factorial design to test variables: temperature (X₁), nitration time (X₂), and acid concentration (X₃).

- Use response surface methodology (RSM) to model interactions (e.g., X₁X₃ for exothermic control).

- Prioritize orthogonal arrays (e.g., L9 Taguchi) for high-throughput screening of 3–4 variables with limited replicates .

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

- Methodology :

- Perform substituent-directed metalation (e.g., LiTMP) to probe reactive sites.

- Analyze Hammett σ values for chloro and nitro groups to predict directing effects.

- Validate via X-ray crystallography or NOE NMR to confirm spatial arrangements .

Q. How should contradictory data on thermal stability be resolved?

- Methodology :

- Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures.

- Compare thermogravimetric analysis (TGA) data across multiple labs under inert vs. oxidative atmospheres.

- Replicate conditions from conflicting studies (e.g., heating rates, sample purity) to isolate variables .

Data Analysis & Experimental Design

Q. What statistical tools are suitable for analyzing batch-to-batch variability in purity?

- Methodology :

- Apply ANOVA to compare HPLC purity data across ≥3 independent syntheses.

- Use control charts (e.g., Shewhart) to monitor process stability over time.

- Include Grubbs’ test to identify outliers in impurity profiles .

Q. How can computational models predict solubility in non-polar solvents?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.